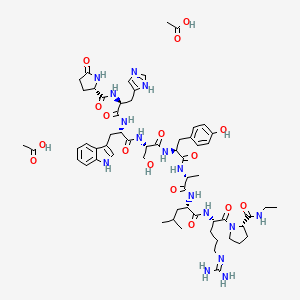
Alarelin acetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Alarelin acetate is a synthetic analog of gonadotropin-releasing hormone (GnRH), a crucial hormone involved in the regulation of the reproductive system. It is primarily used in medical and research settings due to its potential therapeutic applications. This compound is classified as a peptide drug and is explored for its use in managing conditions like endometriosis, uterine fibroids, and certain hormone-sensitive cancers such as prostate cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of alarelin acetate involves the solid-phase peptide synthesis (SPPS) method. This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves the following steps:
Resin Loading: The initial amino acid is attached to a solid resin.
Deprotection: The protecting group on the amino acid is removed.
Coupling: The next amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is achieved.
Cleavage: The peptide is cleaved from the resin and purified.
Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale SPPS with automated peptide synthesizers. The process is optimized for high yield and purity, ensuring that the final product meets stringent quality standards .
Análisis De Reacciones Químicas
Types of Reactions: Alarelin acetate undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized under specific conditions, leading to the formation of disulfide bonds.
Reduction: Reduction reactions can break disulfide bonds, converting them back to thiol groups.
Substitution: this compound can participate in substitution reactions where specific amino acid residues are replaced with others.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Amino acid derivatives with appropriate protecting groups.
Major Products Formed:
Oxidation: Formation of disulfide-linked peptides.
Reduction: Conversion to thiol-containing peptides.
Substitution: Modified peptides with altered amino acid sequences.
Aplicaciones Científicas De Investigación
Alarelin acetate has a wide range of scientific research applications:
Chemistry: Used as a model compound in peptide synthesis studies.
Biology: Investigated for its role in regulating reproductive hormones.
Medicine: Explored for its therapeutic potential in treating endometriosis, uterine fibroids, and hormone-sensitive cancers.
Industry: Utilized in the development of peptide-based drugs and therapeutic agents
Mecanismo De Acción
The mechanism of action of alarelin acetate revolves around its ability to mimic the natural gonadotropin-releasing hormone. It binds to GnRH receptors on the pituitary gland, initially causing an increase in the release of luteinizing hormone (LH) and follicle-stimulating hormone (FSH). With prolonged administration, it leads to a downregulation of GnRH receptors, reducing the secretion of these gonadotropins. This hormonal suppression is beneficial in conditions where reducing gonadotropin levels is desired, such as in the treatment of hormone-sensitive cancers or managing endometriosis by decreasing estrogen production .
Comparación Con Compuestos Similares
Triptorelin: Another synthetic GnRH agonist used in similar therapeutic applications.
Leuprolide: A GnRH analog used in the treatment of hormone-sensitive cancers and reproductive health conditions.
Goserelin: A synthetic decapeptide analog of GnRH used in the treatment of prostate cancer and breast cancer.
Uniqueness of Alarelin Acetate: this compound is unique due to its specific amino acid sequence and its ability to induce ovulation. It is known for its high potency and efficacy in stimulating the release of gonadotropins, making it a valuable tool in both research and clinical settings .
Propiedades
Número CAS |
79561-22-1 |
|---|---|
Fórmula molecular |
C60H86N16O16 |
Peso molecular |
1287.4 g/mol |
Nombre IUPAC |
acetic acid;N-[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2R)-1-[[(2S)-1-[[(2S)-5-(diaminomethylideneamino)-1-[(2S)-2-(ethylcarbamoyl)pyrrolidin-1-yl]-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C56H78N16O12.2C2H4O2/c1-5-60-54(83)45-13-9-21-72(45)55(84)39(12-8-20-61-56(57)58)66-50(79)40(22-30(2)3)67-47(76)31(4)64-49(78)41(23-32-14-16-35(74)17-15-32)68-53(82)44(28-73)71-51(80)42(24-33-26-62-37-11-7-6-10-36(33)37)69-52(81)43(25-34-27-59-29-63-34)70-48(77)38-18-19-46(75)65-38;2*1-2(3)4/h6-7,10-11,14-17,26-27,29-31,38-45,62,73-74H,5,8-9,12-13,18-25,28H2,1-4H3,(H,59,63)(H,60,83)(H,64,78)(H,65,75)(H,66,79)(H,67,76)(H,68,82)(H,69,81)(H,70,77)(H,71,80)(H4,57,58,61);2*1H3,(H,3,4)/t31-,38?,39+,40+,41+,42+,43+,44+,45+;;/m1../s1 |
Clave InChI |
DPWSRXJWCYEGIV-CWMZTGDLSA-N |
SMILES |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O.CC(=O)O |
SMILES isomérico |
CCNC(=O)[C@@H]1CCCN1C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC(C)C)NC(=O)[C@@H](C)NC(=O)[C@H](CC2=CC=C(C=C2)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CNC4=CC=CC=C43)NC(=O)[C@H](CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O.CC(=O)O |
SMILES canónico |
CCNC(=O)C1CCCN1C(=O)C(CCCN=C(N)N)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C(CC2=CC=C(C=C2)O)NC(=O)C(CO)NC(=O)C(CC3=CNC4=CC=CC=C43)NC(=O)C(CC5=CN=CN5)NC(=O)C6CCC(=O)N6.CC(=O)O.CC(=O)O |
Apariencia |
Solid powder |
Pictogramas |
Health Hazard |
Pureza |
>98% (or refer to the Certificate of Analysis) |
Secuencia |
XHWSYALRP |
Vida útil |
>2 years if stored properly |
Solubilidad |
Soluble in DMSO, not in water |
Almacenamiento |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Sinónimos |
10-des-Gly,6-(D-Ala)-LHRH ethylamide, acetate salt 6-D-Ala-10-D-Gly-LHRH-ethylamide Ala(6)-Gly(10)-GnRH GnRHa cpd LHRH, Ala(6)-Gly(10)-ethylamide- LHRH, alanine(6)-glycine(10)-ethylamide- |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


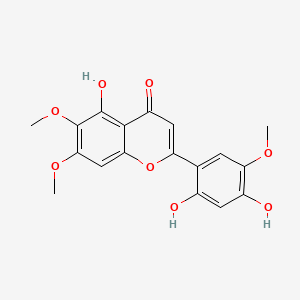
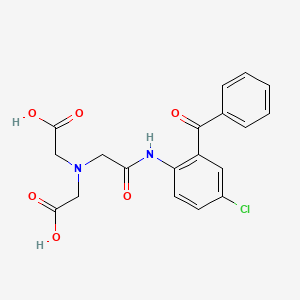
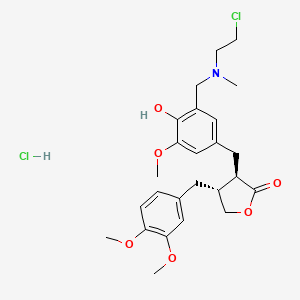
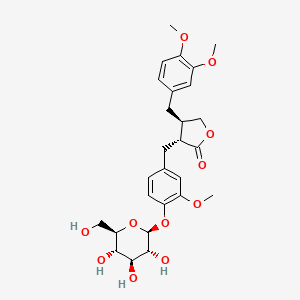
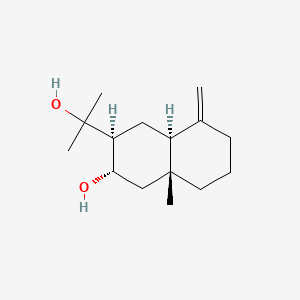
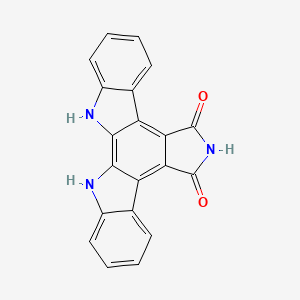
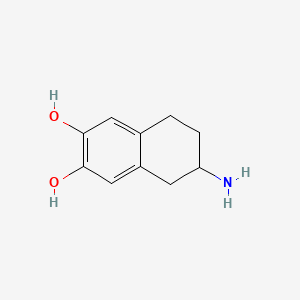
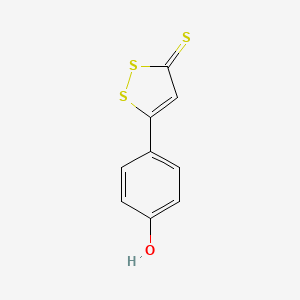
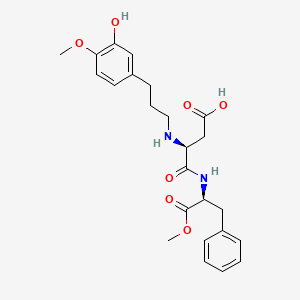
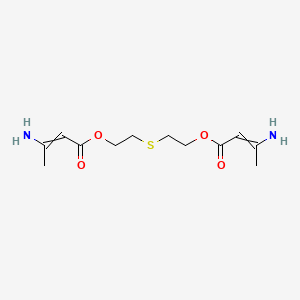
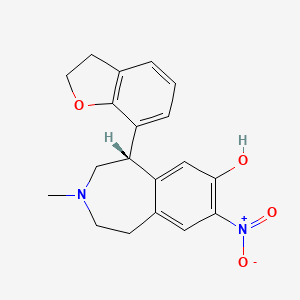

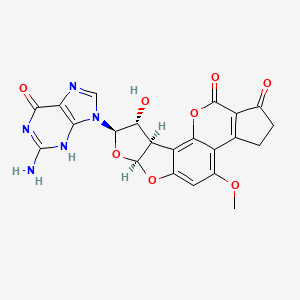
![4-methylbenzenesulfonic acid;(E)-N-methyl-N-[(3-methyl-1-benzofuran-2-yl)methyl]-3-(7-oxo-6,8-dihydro-5H-1,8-naphthyridin-3-yl)prop-2-enamide;hydrate](/img/structure/B1665621.png)
